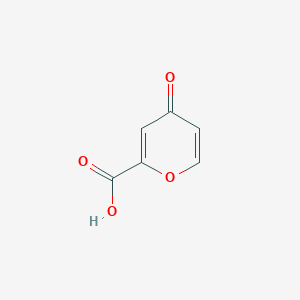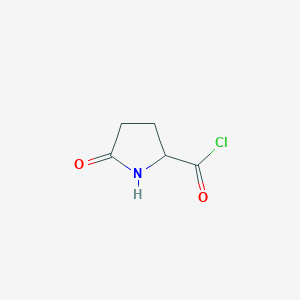
2-Pyrrolidinecarbonyl chloride, 5-oxo-
Übersicht
Beschreibung
“2-Pyrrolidinecarbonyl chloride, 5-oxo-” is a chemical compound with the CAS Number: 55478-53-0 . It has a linear formula of C5 H6 Cl N O2 and a molecular weight of 147.56 . The compound is also known as 5-Oxo-2-pyrrolidinecarbonyl chloride .
Synthesis Analysis
The synthesis of “2-Pyrrolidinecarbonyl chloride, 5-oxo-” involves a two-stage process . In the first stage, L-Pyroglutamic acid is refluxed with 1,1,1,3,3,3-hexamethyl-disilazane and saccharin for 2.5 hours . The silyl ester obtained is then dissolved in methylene dichloride, and oxalyl chloride is added slowly over 30 minutes . The mixture is stirred at room temperature for 60 minutes and then refluxed until the end of gas evolution .Molecular Structure Analysis
The molecular structure of “2-Pyrrolidinecarbonyl chloride, 5-oxo-” contains a total of 15 bonds, including 9 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 acyl halogenide (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Pyrrolidinecarbonyl chloride, 5-oxo-” include a molecular weight of 147.56 and a linear formula of C5 H6 Cl N O2 .Wissenschaftliche Forschungsanwendungen
Beckmann Reaction in Pyrroles
The Beckmann reaction of oximes, involving 2-pyrrolidinecarbonyl derivatives, highlights the transformation of pyrrole oximes to cyano-pyrrolones and pyrroline-ring-opened products. This reaction showcases the reactivity and potential applications of such compounds in organic synthesis (Mataka, Suzuki, Sawada, & Tashiro, 1993).
Synthesis of Highly Substituted Pyrroles
Research demonstrates the synthesis of 5-aryl-2-oxopyrrole derivatives from 2-pyrrolidinecarbonyl chloride, 5-oxo-, highlighting their utility as synthons for creating highly substituted pyrroles. This process involves reactions with electrophiles and has been explored for synthesizing complex polycyclic compounds (Metten, Kostermans, Van Baelen, Smet, & Dehaen, 2006).
Microwave-Assisted Synthesis
Microwave irradiation has been utilized in the synthesis of benzothiazines using 2-pyrrolidinecarbonyl chloride, 5-oxo-derivatives. This technique offers rapid synthesis and high yields, indicating the method's efficiency and potential in pharmaceutical agent synthesis (Ashok, Pallavi, Reddy, & Rao, 2006).
Oxidation Studies in Pyrrole
The oxidation of pyrrole, involving 2-pyrrolidinecarbonyl derivatives, has been analyzed to determine the structure of the oxidation product. This research contributes to understanding the chemical behavior of pyrrole derivatives in oxidation reactions (Chierici & Gardini, 1966).
Multicomponent Synthesis Involving Pyrrole Derivatives
The multicomponent synthesis involving 2-pyrrolidinecarbonyl chloride, 5-oxo-, has been explored for generating polysubstituted pyrrolopyridines. This novel approach indicates the compound's versatility in creating complex molecular structures (Sun, Janvier, Zhao, Bienaymé, & Zhu, 2001).
Safety and Hazards
Zukünftige Richtungen
The pyrrolidine ring, which is a part of “2-Pyrrolidinecarbonyl chloride, 5-oxo-”, is a versatile scaffold for novel biologically active compounds . This suggests that “2-Pyrrolidinecarbonyl chloride, 5-oxo-” and its derivatives could have potential applications in drug discovery .
Relevant Papers The relevant papers retrieved discuss the use of the pyrrolidine ring in drug discovery . These papers highlight the versatility of the pyrrolidine ring as a scaffold for novel biologically active compounds .
Eigenschaften
IUPAC Name |
5-oxopyrrolidine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHPSSGICDJKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495306 | |
| Record name | 5-Oxoprolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinecarbonyl chloride, 5-oxo- | |
CAS RN |
55478-53-0 | |
| Record name | 5-Oxoprolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

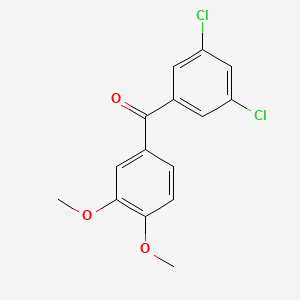
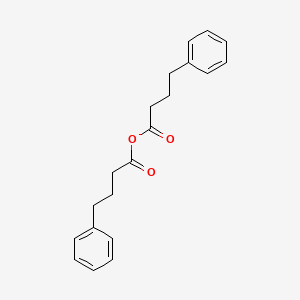

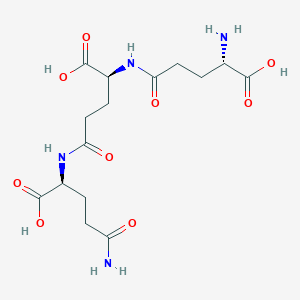
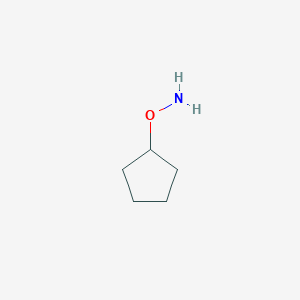

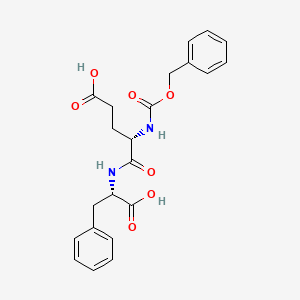
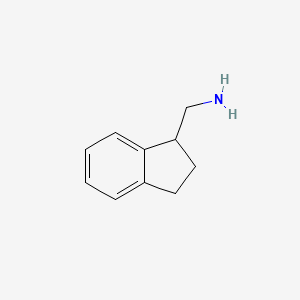
![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)

